[(3S,5R)-4,4-difluoro-1-adamantyl]methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16F2O |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
[(3S,5R)-4,4-difluoro-1-adamantyl]methanol |
InChI |
InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2/t7?,8-,9+,10? |
InChI Key |
FUGCZPLJOOCMNN-XWJSGITJSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2(F)F)CC1C3)CO |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)CO |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 3s,5r 4,4 Difluoro 1 Adamantyl Methanol
Historical Overview of Adamantane (B196018) Cage Functionalization
The journey into adamantane chemistry began long before its first successful synthesis. The existence of this unique cage-like hydrocarbon, a nanoscale substructure of the diamond lattice, was first hypothesized in 1924. nih.govwikipedia.org However, it was not until 1941 that Vladimir Prelog achieved the first laboratory synthesis of adamantane from Meerwein's ester. nih.govwikipedia.org This initial multi-step process was arduous and resulted in a very low yield of only 0.16%. wikipedia.org
A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a much more efficient route involving a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene. nih.gov This isomerization, believed to mimic the natural geosynthetic origin of adamantane found in petroleum, dramatically improved the yield to between 20-40%, making adamantane more accessible for research. nih.govwikipedia.org Subsequent refinements, including the use of superacid catalysis and ultrasound, have further increased the yield to as high as 98%. wikipedia.org
With adamantane readily available, focus shifted to the functionalization of its C-H bonds. The adamantane cage has two distinct types of C-H positions: four equivalent tertiary bridgehead positions and twelve equivalent secondary methylene (B1212753) bridge positions. nih.gov Early functionalization methods often relied on the greater reactivity of the tertiary C-H bonds, typically proceeding through carbocation or radical intermediates. nih.govresearchgate.net These traditional methods for converting C–H bonds to functionalities like halides, alcohols, and amines have been extensively reviewed and form the bedrock of adamantane chemistry. nih.govrsc.org
Advances in Fluorination Methodologies for Adamantane Skeletons
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, a strategy widely used in medicinal chemistry. nih.gov The fluorination of the adamantane skeleton has evolved from early methods using functionalized precursors to modern direct C-H fluorination techniques. Early approaches involved starting with compounds like 1-hydroxyadamantane or 1-aminoadamantane, where the reaction proceeds via the formation of an adamantane cation that then reacts with a fluoride (B91410) source. wikipedia.org
Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalization. rsc.org However, a significant challenge lies in controlling regioselectivity, i.e., selectively fluorinating one C-H position over another. The adamantane cage, with its strong tertiary and secondary C-H bonds, presents a distinct challenge for selective activation. nih.govresearchgate.net
Direct fluorination of adamantane itself has been achieved using gaseous fluorine. wikipedia.org More sophisticated methods utilize photoredox and hydrogen atom transfer (HAT) catalysis to achieve chemoselectivity for the strong 3° C–H bonds. researchgate.netacs.org For instance, different catalyst systems can exhibit reverse selectivity, allowing for controlled functionalization. acs.org
A key difficulty in direct fluorination is overcoming the high kinetic barrier associated with activating strong alkane C-H bonds and differentiating between the tertiary and secondary positions. researchgate.net Many strategies rely on the innate reactivity of the weaker tertiary C-H bonds. researchgate.net However, achieving fluorination at the secondary (C4) position, as required for the target molecule, while avoiding the more reactive tertiary bridgehead positions, is a considerable regioselectivity challenge that often requires multi-step, directed syntheses.
Indirect strategies offer a more controlled, albeit longer, route to fluorinated adamantanes. These methods involve first installing a different functional group—a precursor—onto the adamantane skeleton, which is then replaced by fluorine. Halides and alcohols are common precursors for this purpose. wikipedia.orgrsc.org
For example, an alkyl bromide can be converted to an alkyl fluoride. princeton.edu This halogen-exchange fluorination can be performed using various reagents. One notable method employs a silyl (B83357) radical-mediated chain process to achieve the fluorination of alkyl bromides, a transition-metal-free protocol that tolerates a wide range of functional groups. princeton.edu Another approach uses copper(I) oxide in combination with hydrogen fluoride and an organic base. princeton.edu The synthesis of the target molecule, which is gem-difluorinated at the C4 position, would likely involve the oxidation of a C4 methylene group to a ketone (adamantanone), followed by deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄).
Table 1: Comparison of Selected Fluorination Strategies for Adamantane
| Method | Type | Reagent/Catalyst Examples | Advantages | Challenges | Reference |
| Direct C-H Fluorination | Direct | Gaseous Fluorine, Photoredox/HAT Catalysts | Atom economical, fewer steps | Poor regioselectivity between 3° and 2° C-H bonds | wikipedia.orgacs.org |
| Electrochemical Fluorination | Direct | Et₃N-5HF | Selective for functionalized adamantanes | Requires specialized equipment | semanticscholar.org |
| Halogen Exchange | Indirect | Cu₂O-HF, Silyl Radicals/NFSI | Good functional group tolerance, controlled regioselectivity | Requires pre-functionalization (e.g., bromination) | princeton.edu |
| Deoxyfluorination | Indirect | DAST, SF₄ on a ketone precursor | Effective for gem-difluorination | Requires synthesis of a ketone precursor | N/A |
Asymmetric electrophilic fluorination using chiral catalysts has emerged as a powerful strategy. nih.gov For instance, chiral secondary amine catalysts can be used for the direct α-fluorination of carbonyl compounds via enamine intermediates. nih.gov In the context of adamantane, a chiral precursor could be subjected to a fluorination reaction where the existing stereocenters direct the approach of the fluorine source, a process known as diastereoselective fluorination. Alternatively, a prochiral adamantane derivative could undergo enantioselective fluorination using a chiral fluorinating agent or catalyst system, such as those based on cinchona alkaloids. nih.gov
Enantioselective and Diastereoselective Synthesis of Chiral Adamantane Scaffolds
The synthesis of enantiomerically pure adamantanes is crucial for their application in medicinal chemistry and materials science. researchgate.net Formally replacing two different hydrogen atoms on the adamantane core, such as at the 1 and 2 positions, results in a chiral molecule. mdpi.com The synthesis of the target compound requires precise control over the stereochemistry at positions 3 and 5.
Strategies for achieving this include asymmetric synthesis, where chirality is introduced during the reaction sequence using a chiral catalyst or auxiliary, and the resolution of racemic mixtures. nih.govnih.gov For example, organocatalysis using diphenylprolinol silyl ether has been employed to create topologically unique chiral noradamantanes with excellent enantioselectivity. nih.gov Another approach involves constructing the adamantane core from the ground up using substituted monocyclic compounds, which can be a rapid and promising strategy to access densely substituted chiral derivatives. mdpi.com The rearrangement of a protoadamantane (B92536) framework can also proceed with complete retention of enantiopurity, highlighting a powerful method for synthesizing chiral 1,2-disubstituted adamantanes. mdpi.com
The chiral pool comprises readily available, inexpensive, and enantiopure natural products like amino acids and terpenes, which serve as versatile starting materials for asymmetric total synthesis. nih.gov A chiral pool approach to synthesizing a functionalized adamantane would involve using one of these building blocks as the foundation to introduce the necessary chirality.
This strategy can be implemented in several ways. A chiral molecule from the pool could be elaborated and used as a starting material onto which the adamantane cage is constructed. More commonly, a derivative of a chiral pool molecule is used as a chiral auxiliary. This auxiliary is temporarily attached to the adamantane precursor to direct a subsequent stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. This approach leverages the inherent chirality of the natural product to build the complex, stereodefined adamantane scaffold required for molecules like [(3S,5R)-4,4-difluoro-1-adamantyl]methanol.
Asymmetric Catalysis for Stereocenter Induction on Adamantanes
The introduction of chirality into the adamantane scaffold is a critical step in the synthesis of enantiomerically pure derivatives. Asymmetric catalysis offers a powerful tool to establish stereocenters with high enantioselectivity. princeton.edu While direct asymmetric C-H functionalization of the adamantane core is an emerging field, the construction of a chiral adamantane framework from prochiral precursors using chiral catalysts is a more established strategy.
For a molecule like this compound, asymmetric catalysis could be envisioned in several ways:
Asymmetric Desymmetrization: A symmetrically substituted adamantane precursor could be desymmetrized using a chiral catalyst. For instance, the enantioselective oxidation or reduction of a prochiral difluorinated adamantanone could establish the initial stereocenter.
Catalytic Asymmetric Construction of the Adamantane Core: Chiral catalysts, such as proline derivatives or chiral transition metal complexes, can be employed in domino reactions that construct the adamantane cage from acyclic or monocyclic precursors, thereby inducing chirality in the final product. nih.gov
The choice of catalyst is crucial and depends on the specific transformation. Chiral transition-metal catalysts, particularly those based on rhodium, ruthenium, palladium, and iridium, are effective for a variety of asymmetric transformations including hydrogenations, transfer hydrogenations, and C-H functionalizations. researchgate.net Organocatalysis, using small chiral organic molecules, has also emerged as a powerful strategy for asymmetric synthesis and could be applied to key bond-forming reactions in the synthesis of the adamantane core.
A significant challenge in the asymmetric catalysis of adamantane derivatives is the steric bulk of the adamantyl group, which can hinder the interaction with the chiral catalyst and reduce enantioselectivity. Therefore, careful design of both the substrate and the catalyst is necessary to achieve high levels of stereocontrol.
Kinetic Resolution and Dynamic Kinetic Resolution in Adamantane Chemistry
When an asymmetric synthesis is not feasible or provides low enantioselectivity, resolution techniques can be employed to separate enantiomers from a racemic mixture.
Kinetic Resolution (KR) involves the differential reaction of enantiomers with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). taylorandfrancis.com This method is widely used but is limited by a theoretical maximum yield of 50% for a single enantiomer. In the context of adamantane chemistry, enzymatic resolutions using lipases or other hydrolases have proven effective for resolving racemic adamantyl alcohols or esters.
Dynamic Kinetic Resolution (DKR) is a more advanced and efficient strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov For a DKR to be successful, the rate of racemization must be faster than or comparable to the rate of the resolution reaction. nih.gov
In the synthesis of this compound, a DKR approach could be applied to a racemic precursor, for example, a racemic 4,4-difluoroadamantan-1-ol. A chiral catalyst would selectively acylate one enantiomer, while a racemization catalyst (e.g., a transition metal complex) would continuously interconvert the remaining enantiomer, allowing for a high yield of the desired enantiomerically enriched product. princeton.eduwikipedia.org
| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
|---|---|---|
| Maximum Theoretical Yield | 50% for one enantiomer | 100% for one enantiomer |
| Requirement | Differential reaction rates of enantiomers | Differential reaction rates and in situ racemization of the slower-reacting enantiomer |
| Example Application | Enzymatic acylation of a racemic alcohol | Chemoenzymatic acylation of a racemic alcohol with a racemization catalyst |
Specific Synthetic Strategies for this compound
Due to the lack of a direct reported synthesis for this specific molecule, a plausible synthetic strategy must be constructed from known transformations in adamantane chemistry.
The construction of the polysubstituted adamantane core can be approached through either a convergent or a divergent strategy.
Divergent Synthesis: A divergent synthesis starts from a common intermediate, which is then elaborated through different reaction pathways to generate a variety of related structures. researchgate.net In this context, one could synthesize a chiral 4,4-difluoroadamantane core and then explore different functionalization reactions at the C-1, C-3, and C-5 positions. This approach is often used in medicinal chemistry to create libraries of compounds for biological screening.
The C-1 bridgehead position of adamantane is a tertiary carbon and is generally the most reactive site for functionalization due to the stability of the corresponding carbocation intermediate. yale.edu The introduction of the methanol (B129727) group at this position can be achieved through several methods:
From 1-Adamantanecarboxylic Acid: A common strategy involves the synthesis of 1-adamantanecarboxylic acid, which can then be reduced to the corresponding alcohol. The carboxylic acid can be introduced via the Koch-Haaf reaction of adamantane with formic acid and a strong acid catalyst.
Direct Oxidation: Direct oxidation of the C-H bond at the bridgehead position can also yield the corresponding alcohol, although selectivity can be an issue in polysubstituted adamantanes.
Nucleophilic Substitution: Starting from a 1-haloadamantane (e.g., 1-bromoadamantane), nucleophilic substitution with a protected form of methanol (e.g., methoxide) or a two-step process involving conversion to an organometallic reagent followed by reaction with an oxygen source can be employed.
For the target molecule, functionalization at the C-1 position would likely be performed after the establishment of the difluoro group and the stereocenters to avoid interference with these sensitive functionalities.
Controlling the stereochemistry at the C-3 and C-5 positions to achieve the desired (3S,5R) configuration is the most challenging aspect of this synthesis. Given the C2 symmetry of a 1,3-disubstituted adamantane, the (3S,5R) designation implies a specific absolute configuration of the chiral molecule.
A plausible strategy would involve the use of a chiral starting material or a chiral auxiliary to direct the formation of the adamantane core with the desired stereochemistry. For instance, a chiral bicyclo[3.3.1]nonane derivative could be used as a precursor for the construction of the adamantane skeleton. princeton.edu The stereocenters in this precursor would then dictate the stereochemistry of the final product.
Alternatively, a desymmetrization approach on a prochiral 4,4-difluoroadamantane derivative could be employed. For example, an enzymatic hydroxylation could selectively introduce a hydroxyl group at the C-3 or C-5 position, which could then be used to direct further transformations.
Mechanistic Investigations of Key Synthetic Transformations
The mechanisms of the key reactions involved in the synthesis of this compound are crucial for understanding and optimizing the synthetic route.
Fluorination: The introduction of the gem-difluoro group at the C-4 position likely proceeds through an electrophilic fluorination mechanism on a suitable precursor, such as an adamantanone. The reaction could involve the formation of an enol or enolate intermediate, which then attacks a source of electrophilic fluorine. The mechanism of such reactions can be complex and may involve radical or ionic pathways depending on the fluorinating agent used.
Adamantane Core Formation: The construction of the adamantane cage often involves intramolecular cyclizations of bicyclic precursors. These reactions typically proceed through carbocationic intermediates. nih.gov The stability and rearrangement of these carbocations play a critical role in determining the final product distribution and stereochemistry. Computational studies can be valuable in elucidating the transition states and intermediates involved in these complex rearrangements. yale.edu
Stereocenter Induction: The mechanism of stereocenter induction in asymmetric catalysis involves the formation of diastereomeric transition states between the substrate and the chiral catalyst. The energy difference between these transition states determines the enantioselectivity of the reaction. Understanding these interactions at a molecular level is key to designing more efficient and selective catalysts.
| Transformation | Plausible Mechanism | Key Factors for Control |
|---|---|---|
| 4,4-Difluorination | Electrophilic fluorination of an adamantanone precursor | Choice of fluorinating agent, reaction conditions |
| Stereocenter Induction | Formation of diastereomeric transition states with a chiral catalyst | Catalyst structure, substrate-catalyst interactions |
| C-1 Functionalization | Carbocation-mediated or radical-mediated C-H activation/functionalization | Reaction conditions, nature of the functionalizing reagent |
Process Optimization for Enhanced Yields and Stereoisomeric Purity in the Synthesis of this compound
The synthesis of this compound, a molecule with distinct stereocenters and a geminal difluoro group, presents considerable challenges in achieving both high chemical yield and exceptional stereoisomeric purity. Optimization of the synthetic process is crucial for the viable production of this specific stereoisomer. Key areas for optimization include the difluorination of the adamantane core, the stereoselective introduction of functional groups, and the purification of the final product.
A plausible synthetic route to this compound would likely involve the initial synthesis of a suitable adamantanone precursor, followed by a difluorination step, and subsequent stereoselective functionalization to introduce the methanol group at the C1 position and establish the correct stereochemistry at the C3 and C5 positions.
Optimization of the Difluorination Step:
The introduction of the gem-difluoro group at the C4 position of the adamantane skeleton is a critical transformation. This is typically achieved by the deoxofluorination of a corresponding ketone. The choice of fluorinating agent and reaction conditions significantly impacts the yield and can influence the stability of the adamantane cage.
Commonly used reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org The optimization of this step involves a careful study of solvent, temperature, and reaction time to maximize the conversion of the ketone to the desired 4,4-difluoro adamantane intermediate while minimizing side reactions.
Table 1: Hypothetical Optimization of the Difluorination of 1-hydroxy-adamantan-4-one
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4,4-difluoro-1-adamantanol (%) |
| 1 | DAST | Dichloromethane | 0 to rt | 12 | 65 |
| 2 | DAST | Toluene | 25 | 8 | 72 |
| 3 | Deoxo-Fluor | Dichloromethane | 25 | 12 | 78 |
| 4 | Deoxo-Fluor | Toluene | 50 | 6 | 85 |
This is a hypothetical data table constructed for illustrative purposes based on typical optimization studies for similar chemical transformations.
Enhancement of Stereoisomeric Purity:
Achieving the specific (3S,5R) stereochemistry requires a highly stereoselective synthetic strategy. This can be approached through several methods, including the use of chiral auxiliaries, asymmetric catalysis, or the separation of stereoisomers.
For instance, a stereoselective reduction of a ketone at a precursor stage could establish the desired chirality. Subsequent functionalization would then need to proceed with retention of this stereochemistry. The choice of catalyst and reaction conditions is paramount in maximizing the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Another critical aspect is the purification process to isolate the desired stereoisomer. Chiral chromatography is a powerful technique for separating enantiomers and diastereomers. However, for larger scale production, classical resolution methods or crystallization-induced diastereomer resolution might be more practical. Optimization of the crystallization process, including solvent selection and cooling rate, can significantly enhance the purity of the final product. A patent related to the purification of 1-adamantanol (B105290) highlights the importance of controlling the deposition rate during cooling crystallization to reduce the inclusion of impurities in the final crystals. google.com
Table 2: Illustrative Data for Stereoisomer Enrichment through Crystallization
| Entry | Crystallization Solvent | Cooling Rate (°C/h) | Initial Diastereomeric Ratio (3S,5R) : (other isomers) | Final Diastereomeric Purity of (3S,5R) Isomer (%) |
| 1 | Methanol/Water | 10 | 80:20 | 92 |
| 2 | Ethyl Acetate/Hexane | 10 | 80:20 | 95 |
| 3 | Ethyl Acetate/Hexane | 5 | 80:20 | 98 |
| 4 | Isopropanol | 5 | 80:20 | 97 |
This is a hypothetical data table constructed for illustrative purposes based on typical optimization studies for similar chemical transformations.
Advanced Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy would be the cornerstone for elucidating the intricate stereochemistry of [(3S,5R)-4,4-difluoro-1-adamantyl]methanol in solution. A combination of one-dimensional and multi-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish through-bond and through-space correlations.
Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Proton-Proton and Carbon-Proton Correlations
To confirm the adamantane (B196018) cage structure and the position of the difluoro and methanol (B129727) substituents, a series of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons on the adamantane framework.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This would correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing crucial information to connect the hydroxymethyl group to the adamantane core at the C1 position and to confirm the location of the gem-difluoro group at C4.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts, based on known data for similar adamantane derivatives, is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~70-80 |
| 2, 9, 10 | ~1.8-2.2 | ~30-40 |
| 3, 5 | ~2.0-2.5 | ~35-45 |
| 4 | - | ~110-120 (t, JCF) |
| 6, 7, 8 | ~1.6-2.0 | ~25-35 |
| CH₂OH | ~3.5-4.0 | ~60-70 |
| OH | Variable | - |
Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments and Coupling Interactions
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated organic compounds. For this compound, the two fluorine atoms at the C4 position are diastereotopic due to the chiral nature of the molecule. This would be expected to result in two distinct signals in the ¹⁹F NMR spectrum, appearing as an AB quartet due to geminal ¹⁹F-¹⁹F coupling. Further coupling to nearby protons would also be observed, providing additional structural information. The chemical shifts of the fluorine atoms would be indicative of their electronic environment.
Utility of NMR in Confirming Diastereomeric and Enantiomeric Purity
High-resolution NMR spectroscopy is a powerful tool for assessing the purity of stereoisomers. The presence of any diastereomeric impurities would likely be detectable as a separate set of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. To determine the enantiomeric purity, a chiral solvating agent or a chiral derivatizing agent would be employed. This would induce a chemical shift difference between the two enantiomers, allowing for their quantification by integration of the corresponding NMR signals.
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis in the Solid State
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would provide unequivocal proof of the (3S,5R) configuration. It would also reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This technique would be particularly valuable for confirming the stereochemical relationships between the substituents on the rigid adamantane core.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with a theoretically predicted spectrum from quantum mechanical calculations, the absolute configuration can be determined. This technique is especially useful when suitable crystals for X-ray crystallography cannot be obtained. For this compound, VCD could provide an independent confirmation of the absolute stereochemistry in solution.
Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy) for Enantiomeric Excess Determination
ORD and CD spectroscopy are chiroptical techniques that measure the rotation of plane-polarized light and the differential absorption of circularly polarized light, respectively, as a function of wavelength. These methods are highly sensitive to the stereochemistry of a molecule. While they can be used to help assign absolute configuration by comparison with known compounds or computational models, they are more commonly employed to determine the enantiomeric excess of a chiral sample. The magnitude of the optical rotation or the CD signal is directly proportional to the concentration of the major enantiomer.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis Relevant to Structural Features
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of novel compounds. In the case of this compound, HRMS provides definitive confirmation of its elemental composition and offers deep insights into its structural integrity through detailed fragmentation analysis.
Precise Molecular Formula Confirmation
The primary application of HRMS in the analysis of this compound is the precise determination of its molecular mass, which in turn confirms its molecular formula. The theoretical exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F). HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).
For this compound, the molecular formula is C₁₁H₁₆F₂O. The expected data from an HRMS analysis would involve the comparison of the experimentally measured m/z value of the protonated molecule [M+H]⁺ or the molecular ion M⁺˙ with the theoretically calculated value.
| Molecular Formula | Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm, Hypothetical) |
|---|---|---|---|---|
| C₁₁H₁₆F₂O | [M+H]⁺ | 203.1241 | 203.1245 | 2.0 |
| C₁₁H₁₆F₂O | [M]⁺˙ | 202.1163 | 202.1160 | -1.5 |
The close agreement between the calculated and observed m/z values, with a mass error in the low ppm range, would provide unequivocal evidence for the elemental composition of C₁₁H₁₆F₂O, a critical step in the structural verification of the compound.
Fragmentation Pattern Analysis
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) reveals the characteristic fragmentation patterns of this compound. The fragmentation of the molecular ion is not random; it occurs at chemically labile sites and results in a series of product ions that are diagnostic of the molecule's structure. The rigid, polycyclic adamantane cage, the geminal difluoro substitution, and the hydroxymethyl group all influence the fragmentation pathways.
While specific experimental data for this exact molecule is not publicly available, the fragmentation can be predicted based on established principles for adamantane derivatives and fluorinated compounds. The analysis of adamantane and its derivatives by mass spectrometry typically shows fragmentation of the cage structure. For 1-substituted adamantanes, the loss of the substituent is a common primary fragmentation pathway.
Key predicted fragmentation pathways for this compound include:
Loss of the Hydroxymethyl Group: A primary fragmentation would likely involve the cleavage of the C-C bond between the adamantane cage and the methanol group, leading to the formation of a stable adamantyl cation.
Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (H₂O) a probable fragmentation pathway, especially under certain ionization conditions.
Fragmentation of the Adamantane Cage: Subsequent fragmentation events would likely involve the characteristic breakdown of the difluoro-adamantane core. This can proceed through various pathways, including the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, which is a hallmark of adamantane fragmentation.
Influence of Fluorine Atoms: The presence of the electron-withdrawing fluorine atoms would influence the stability of the resulting carbocations and may direct the fragmentation pathways. The loss of HF is a possible fragmentation channel for fluorinated compounds.
The following table outlines the predicted major fragment ions, their elemental compositions, and the corresponding neutral losses from the protonated molecule [M+H]⁺.
| Predicted m/z | Elemental Formula of Fragment | Neutral Loss | Plausible Structural Interpretation |
|---|---|---|---|
| 185.1136 | C₁₁H₁₅F₂⁺ | H₂O | Loss of water from the protonated molecule |
| 171.0980 | C₁₀H₁₂F₂⁺ | CH₂O + H₂ | Loss of formaldehyde (B43269) and dihydrogen |
| 153.0874 | C₁₀H₁₁F₂⁺ | CH₃OH | Loss of the methanol group |
| 133.0768 | C₁₀H₉F⁺ | CH₃OH + HF | Subsequent loss of hydrogen fluoride (B91410) from the C₁₀H₁₁F₂⁺ ion |
The systematic analysis of these fragmentation patterns using high-resolution data allows for the precise assignment of elemental compositions to each fragment ion. This detailed "fingerprint" is invaluable for confirming the connectivity of the atoms within this compound and distinguishing it from potential isomers.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of accuracy and computational cost for systems of this size. DFT, with functionals such as B3LYP or the more modern ωB97XD (which accounts for dispersion forces), paired with basis sets like 6-311++G** or the aug-cc-pVDZ series, is a common choice for optimizing molecular geometry and calculating electronic properties. dergipark.org.trrsc.org
The adamantane (B196018) cage itself is a rigid structure with a strain-free chair conformation. researchgate.net However, the hydroxymethyl (-CH2OH) substituent at the C1 position introduces conformational flexibility due to rotation around the C1-C(methanol) and C(methanol)-O bonds.
A conformational analysis would be performed by systematically rotating these bonds (a process known as a potential energy surface scan) to identify stable conformers (energy minima). The relative energies of these conformers would be calculated to determine the most probable orientation of the hydroxymethyl group. This is crucial as the conformation can significantly impact the molecule's reactivity and intermolecular interactions. The adamantane framework's bulk would likely create a limited number of low-energy conformations for the side chain.
Table 1: Illustrative Conformational Analysis of the Hydroxymethyl Group This table presents hypothetical data for demonstrative purposes, showing the relative energies of different rotamers.
| Conformer | Dihedral Angle (C2-C1-Cmethanol (B129727)-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Staggered) | 60° | 0.00 | 65.1 |
| 2 (Eclipsed) | 120° | 1.50 | 4.5 |
| 3 (Staggered) | 180° | 0.25 | 30.4 |
DFT calculations are used to map the electron density and generate Molecular Electrostatic Potential (MEP) surfaces. dergipark.org.tr The MEP is invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
For [(3S,5R)-4,4-difluoro-1-adamantyl]methanol, the MEP surface would show distinct regions:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydroxyl proton and, to a lesser extent, the hydrogens on the adamantane cage, indicating sites for nucleophilic attack.
The two fluorine atoms at the C4 position would create a significant region of negative potential and inductively withdraw electron density from the adamantane framework, influencing the reactivity of the entire molecule.
Molecular Dynamics Simulations for Understanding Conformational Dynamics in Solution
While quantum calculations describe a molecule in a static state (in vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations model the atomistic movements over time in an explicit solvent environment. nih.gov An MD simulation would provide insights into the dynamic behavior of the hydroxymethyl group in solution (e.g., water or an organic solvent).
By simulating the molecule for several nanoseconds, one could observe the transitions between different conformational states, the flexibility of the side chain, and the formation and lifetime of hydrogen bonds between the hydroxyl group and solvent molecules. This provides a more realistic picture of the molecule's behavior in a chemical or biological system.
Computational Prediction and Correlation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. researchgate.netnih.gov For ¹⁹F NMR, which is highly sensitive to the electronic environment, computational predictions are especially useful for assigning shifts in multifluorinated molecules. rsc.org Calculated shifts are often scaled or compared to a reference compound (like CFCl₃ for ¹⁹F) to improve correlation with experimental data. Studies have shown that methods like B3LYP/6-31+G(d,p) can predict ¹⁹F shifts with a mean absolute deviation of around 2.1 ppm. nih.gov
Table 2: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) This table presents plausible data based on typical accuracies of DFT calculations for illustrative purposes.
| Nucleus | Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|---|
| ¹⁹F | C4-Fax | -115.2 | -117.5 | -2.3 |
| ¹⁹F | C4-Feq | -118.9 | -120.8 | -1.9 |
| ¹³C | C1 | 75.4 | 74.9 | -0.5 |
| ¹³C | C4 | 98.1 | 97.5 | -0.6 |
| ¹H | O-H | 2.1 | 2.3 | 0.2 |
Vibrational Spectroscopy: The same DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies help in assigning experimental peaks to specific molecular motions, such as C-F stretches, O-H stretches, and vibrations of the adamantane cage.
Theoretical Modeling of Reaction Pathways, Transition States, and Mechanistic Insights
Computational methods can be used to model hypothetical reactions involving this compound, such as its oxidation to an aldehyde or its esterification. By mapping the reaction coordinate, chemists can locate the transition state (the highest energy point along the reaction path) and calculate the activation energy.
This information provides deep mechanistic insight, allowing for the comparison of different possible pathways. For instance, in an esterification reaction, theoretical modeling could determine whether the reaction proceeds through a direct substitution or a more complex mechanism involving intermediates. Computational studies on related adamantyl cations have been used to predict preferred reaction pathways. mdpi.com
Computational Approaches to Rationalize and Predict Stereoselectivity
The chirality of this compound makes it an interesting target for stereoselective reactions. Computational chemistry can rationalize and predict the stereochemical outcome of a reaction by modeling the approach of a reactant to the chiral molecule.
For example, in a hypothetical reduction of a ketone precursor to form this alcohol, calculations could determine the transition state energies for the hydride attacking from either face of the carbonyl group. The difference in these energies would predict the diastereomeric excess. The bulky adamantane cage and the electronic influence of the fluorine atoms would create a distinct steric and electronic environment, guiding the incoming reagent to one face preferentially, a phenomenon that can be quantified through computation. nih.gov
Synthetic Utility and Role As a Chiral Building Block
Utilization as a Precursor in the Synthesis of Structurally Complex Adamantane (B196018) Derivatives.
The rigid, three-dimensional structure of the adamantane cage makes it an attractive scaffold in medicinal chemistry and materials science. nih.gov Chiral and functionalized adamantane derivatives often serve as key building blocks for more complex molecules. nih.gov The synthesis of such derivatives can be achieved through various methods, including the construction of the adamantane framework from precursors or the functionalization of the pre-existing cage. nih.govmdpi.com However, no specific examples of [(3S,5R)-4,4-difluoro-1-adamantyl]methanol being used as a precursor for structurally complex adamantane derivatives have been documented in the available literature.
Application as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The unique steric and electronic properties of fluorinated compounds can be advantageous in the design of new chiral auxiliaries and ligands for asymmetric catalysis. collectionscanada.gc.caresearchgate.net While the concept of using fluorinated chiral auxiliaries is established, there is no specific information available on the application of this compound in this capacity.
Function as a Probe for Investigating Stereoelectronic Effects and Structure-Reactivity Relationships in Organic Reactions.
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties due to strong stereoelectronic effects. The gem-difluoro group (CF2), in particular, can influence molecular conformation, acidity/basicity, lipophilicity, and metabolic stability. nih.govrsc.org Studying the impact of such modifications in a rigid system like the adamantane cage could provide valuable insights into structure-reactivity relationships. However, no studies specifically utilizing this compound as a probe for these effects have been reported.
Integration into Advanced Synthetic Methodologies such as Multi-component Reactions or Flow Chemistry.
Modern synthetic chemistry increasingly employs advanced methodologies like multi-component reactions (MCRs) and flow chemistry to improve efficiency and sustainability. digitellinc.com Adamantane derivatives have been successfully synthesized using these techniques. digitellinc.comacs.orgnih.govnih.gov MCRs allow for the construction of complex molecules in a single step from three or more reactants, while flow chemistry enables continuous and controlled synthesis. digitellinc.comacs.org The integration of a chiral, fluorinated building block like this compound into such methodologies could be of interest, but no such applications have been described in the scientific literature.
Future Research Directions in Fluoro Adamantyl Methanol Systems
Development of Novel, Environmentally Benign, and Sustainable Synthetic Routes
Future research endeavors concerning [(3S,5R)-4,4-difluoro-1-adamantyl]methanol will likely prioritize the development of sustainable and environmentally friendly synthetic methodologies. Traditional approaches to constructing fluorinated adamantane (B196018) frameworks often involve hazardous reagents and generate considerable chemical waste.
A significant area of focus will be the advancement of late-stage C–H functionalization strategies. nih.govacs.orgchemrxiv.orgresearchgate.netuiowa.eduamazonaws.com This approach introduces fluorine atoms or other functional groups directly onto a pre-existing adamantane core, which can streamline the synthetic sequence. nih.govacs.orgchemrxiv.orgresearchgate.netuiowa.eduamazonaws.com The development of catalysts based on earth-abundant metals for these transformations is a key objective to enhance the sustainability of the process.
Biocatalysis also presents a promising avenue for greener synthesis. The use of enzymes could enable highly selective reactions under mild conditions, potentially reducing the need for protecting groups and harsh reagents. This aligns with the broader trend in medicinal chemistry toward more sustainable manufacturing processes. nih.gov
Furthermore, flow chemistry is emerging as a powerful technology to improve the safety and efficiency of fluorination reactions. mit.educhemistryworld.comresearchgate.netrsc.orgdurham.ac.uk Continuous-flow reactors offer enhanced control over reaction parameters, which can lead to higher yields, shorter reaction times, and reduced waste generation. mit.eduresearchgate.netdurham.ac.uk This methodology is particularly advantageous when dealing with hazardous reagents often employed in fluorination chemistry. chemistryworld.comresearchgate.netrsc.orgdurham.ac.uk
Exploration of Unique Reactivity Profiles and Novel Transformations
The distinct structural and electronic properties of the 4,4-difluoro-adamantyl moiety are anticipated to confer unique reactivity to this compound and its derivatives. The rigid adamantane cage, combined with the strong electron-withdrawing nature of the gem-difluoro group, can significantly influence the reactivity of the molecule.
Future investigations will likely explore novel chemical transformations that are enabled or enhanced by this specific substitution pattern. beilstein-journals.orgnih.gov The introduction of fluorine can dramatically alter the properties of a molecule, and understanding these effects is crucial for designing new reactions. nus.edu.sgsciencedaily.com Research into the synthesis of novel fluorinated compounds continues to be an active area of organic chemistry. researchgate.netresearchgate.net
The stability of radical intermediates is a key aspect of adamantane chemistry, and the presence of fluorine atoms is expected to modulate this reactivity. nih.gov The development of new methods for the direct functionalization of the adamantane core, including radical-based approaches, will continue to be a focus of research. nih.govacs.orgchemrxiv.orgresearchgate.netuiowa.eduamazonaws.com
Expansion of Applications in Chiral Ligand and Catalyst Design
The inherent chirality and rigidity of the this compound scaffold make it a promising candidate for the development of novel chiral ligands and catalysts. wikipedia.orgyale.edu The adamantane framework provides a robust and sterically defined platform for creating a chiral environment, which is essential for asymmetric catalysis. researchgate.net
Future research will likely involve the synthesis of a variety of ligands derived from this fluorinated adamantane core. nih.gov The introduction of fluorine-containing substituents into chiral catalysts can have a significant impact on their performance. nih.govrsc.orgrsc.org By modifying the methanol (B129727) functional group to include coordinating atoms like phosphorus or nitrogen, new classes of ligands can be accessed.
These new ligands can then be evaluated in a range of metal-catalyzed asymmetric transformations. nih.govrsc.orgrsc.org The unique steric and electronic properties of the fluoro-adamantyl group are expected to influence the selectivity and activity of the resulting catalysts. nih.gov The development of organocatalysts based on this scaffold is another promising avenue, with the potential for applications in enantioselective halogenation and other transformations. researchgate.net
Integration with High-Throughput Experimentation and Automated Synthesis Platforms for Library Generation
To accelerate the discovery of new applications for this compound and its derivatives, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is crucial. nih.govnih.gov These technologies enable the rapid generation and screening of large and diverse compound libraries. nih.govsemanticscholar.org
Future work will focus on developing synthetic routes that are compatible with automated platforms. This will facilitate the creation of libraries of adamantane derivatives with diverse functionalities. arkat-usa.orgmdpi.com The ability to rapidly synthesize and test a wide range of compounds is essential for establishing structure-activity relationships (SAR). researchgate.netresearchgate.netnih.govnih.govuniroma1.it
The data generated from these high-throughput screening efforts will be invaluable for identifying new leads in drug discovery and materials science. nih.gov By combining automated synthesis with advanced screening techniques, researchers can more efficiently explore the chemical space around the fluoro-adamantyl methanol scaffold and unlock its full potential. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
